Bienvenue dans la boutique en ligne BenchChem!

Dihydrotestosterone heptanoate

Androgen receptor pharmacology Prodrug characterization Receptor binding assay

Dihydrotestosterone heptanoate (DHTH; also referred to as stanolone enanthate or DHT enanthate) is a synthetic, injectable androgen ester belonging to the androstanolone class. It is the 17β-heptanoate (7-carbon fatty acid) ester of the endogenous non-aromatizable androgen 5α-dihydrotestosterone (DHT).

Molecular Formula C26H42O3
Molecular Weight 402.6 g/mol
CAS No. 33776-88-4
Cat. No. B160094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrotestosterone heptanoate
CAS33776-88-4
SynonymsDHTH
dihydrotestosterone enanthate
dihydrotestosterone heptanoate
Molecular FormulaC26H42O3
Molecular Weight402.6 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
InChIInChI=1S/C26H42O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h18,20-23H,4-17H2,1-3H3/t18-,20-,21-,22-,23-,25-,26-/m0/s1
InChIKeyDDYHAKNCTGGYOK-LVYWIKMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrotestosterone Heptanoate (CAS 33776-88-4): Core Pharmacological and Physical-Chemical Identity for Procurement Decision-Making


Dihydrotestosterone heptanoate (DHTH; also referred to as stanolone enanthate or DHT enanthate) is a synthetic, injectable androgen ester belonging to the androstanolone class. It is the 17β-heptanoate (7-carbon fatty acid) ester of the endogenous non-aromatizable androgen 5α-dihydrotestosterone (DHT) [1]. The compound functions as a prodrug: the esterified parent has markedly low intrinsic androgen receptor (AR) affinity, and its pharmacological activity depends entirely on hydrolysis to release active DHT in vivo [2]. With a molecular formula of C₂₆H₄₂O₃ and a molecular weight of 402.6 g/mol, DHTH is formulated as an oil solution for intramuscular depot injection [1]. Its clinical development was driven by the need for a sustained-action androgen that bypasses aromatization to estrogen, a limitation of testosterone esters [2].

Why Dihydrotestosterone Heptanoate Cannot Be Replaced by Testosterone Enanthate or Unesterified DHT Without Experimental Consequences


Substituting dihydrotestosterone heptanoate with a closely related androgen ester—most temptingly testosterone enanthate (an identically esterified 7-carbon-chain androgen) or unesterified DHT—introduces confounding variables that invalidate head-to-head study design and can lead to divergent biological outcomes. Unlike testosterone enanthate, DHTH is completely non-aromatizable; it does not bind the estrogen receptor and therefore cannot generate estradiol, a property that fundamentally alters gonadotropin feedback, prevents estrogen-mediated side effects including gynecomastia, and makes DHTH a clean pharmacological probe for isolating androgen-specific effects [1]. Versus unesterified DHT, DHTH delivers a dramatically extended duration of action—4 to 6 weeks from a single intramuscular injection versus a DHT elimination half-life of approximately 53 minutes—making simple DHT impractical for sustained in vivo studies [1][2]. The quantitative evidence below substantiates exactly why these substitution attempts fail.

Dihydrotestosterone Heptanoate (DHTH) Product-Specific Quantitative Differentiation Evidence for Scientific Procurement


Androgen Receptor Binding Affinity: DHTH Prodrug Has 100-Fold Lower Intrinsic AR Affinity Than Free DHT

Receptor binding studies using human androgen receptor demonstrate that the esterified DHTH molecule itself possesses negligible intrinsic androgenic activity. The affinity of intact dihydrotestosterone heptanoate for the human AR was measured to be 100 times less than the affinity of its active metabolite, unesterified DHT [1]. This finding confirms that DHTH is an inactive prodrug that must undergo ester hydrolysis to liberate DHT as the sole active principle. This is a critical specification for any experimental design requiring clean discrimination between carrier ester and active hormone, and it distinguishes DHTH from certain other androgen esters that may retain residual receptor activity prior to hydrolysis.

Androgen receptor pharmacology Prodrug characterization Receptor binding assay

Duration of Sustained Androgen Elevation: DHTH Provides 4–6 Weeks of Supraphysiological DHT Levels Versus Minutes to Hours for Unesterified DHT

Following a single intramuscular injection of dihydrotestosterone heptanoate in men and pubertal boys, plasma DHT levels rose markedly within 24 hours, reached peak concentrations during the first week, and did not return to baseline until 4–6 weeks post-injection [1]. An estimated 43–55% of the administered DHTH dose was hydrolyzed to active DHT over this 4–6 week period [1]. In contrast, the elimination half-life of unmodified DHT in humans is approximately 53 minutes [2], meaning that unesterified DHT is cleared from circulation within hours and cannot sustain target tissue exposure without continuous infusion or frequent repeated dosing. Testosterone enanthate, a commonly used comparator androgen ester with an identical 7-carbon heptanoate chain, has an elimination half-life of only 4.5 days and a mean residence time of 8.5 days in humans [3], meaning its active hormonal exposure terminates approximately 3–4 weeks earlier than DHTH's sustained DHT elevation window.

Sustained-release androgen delivery Pharmacokinetic duration Depot formulation comparison

Non-Aromatizability: DHTH Shows Zero Estrogen Receptor Binding and Suppresses Estradiol, Unlike Testosterone Enanthate Which Elevates Estradiol by ~81%

In receptor binding studies, DHTH demonstrated no measurable affinity for the estrogen receptor in human breast tissue [1]. Since the active metabolite DHT is itself a non-aromatizable androgen (the 5α-reduced A-ring prevents aromatase-catalyzed conversion to estrogen), DHTH administration cannot generate estradiol through aromatization. Consistent with this, plasma estradiol levels decreased following DHTH injection in human subjects [1]. In contrast, testosterone enanthate—which shares the identical 7-carbon heptanoate ester but conveys the aromatizable testosterone backbone—produces marked elevations in estradiol: clinical studies show that testosterone enanthate therapy increases circulating estradiol by an average of 81% above baseline [2]. The DHTH patent explicitly claims that 'DHT-hep has an advantage over testosterone enanthate, the commonly used androgen preparation, in that it is not aromatized, and thus, gynecomastia is not a side effect' [3].

Non-aromatizable androgen Estrogen receptor binding Aromatase-independent pharmacology

Clinical Efficacy in Persistent Pubertal Gynecomastia: DHTH Reduced Breast Size by 67–78% in an Early Clinical Series

In a clinical study of four boys (ages 14–16 years) with persistent pubertal gynecomastia lasting 16 months to 2 years, intramuscular DHTH was administered at doses of 200–400 mg at 2- to 4-week intervals for 16 weeks. By the end of treatment, breast size decreased by 67% to 78% in all four subjects, with no regrowth of breast tissue observed during 6–15 months of post-treatment follow-up [1]. Concomitant hormonal measurements confirmed that estradiol, LH, FSH, and testosterone all decreased during DHTH therapy, while DHT levels were elevated [1]. This outcome directly validates the therapeutic utility of a non-aromatizable depot androgen for a condition where conventional testosterone therapy—which elevates estradiol through aromatization—may exacerbate gynecomastia rather than resolve it.

Pubertal gynecomastia treatment Non-aromatizable androgen therapy Clinical androgen pharmacology

Urinary Doping Marker Detection Window: DHTH (250 mg IM) Elevated All Four Primary Markers Above Discrimination Limits for 10–14 Days

In a controlled study of six healthy men receiving a single 250 mg intramuscular injection of DHTH, all four urinary markers recommended for detecting exogenous DHT administration—the DHT/epitestosterone (EpiT) ratio, 5α-androstane-3α,17β-diol (5α-Adiol)/EpiT ratio, luteinizing hormone (LH) concentration, and 5β-androstane-3α,17β-diol (5β-Adiol)/EpiT ratio—greatly exceeded the published discrimination limits within 24 hours of injection and remained above these thresholds for 10–14 days [1]. All ratios returned to basal levels by day 28. Notably, 5β-Adiol excretion decreased following DHTH injection, contrasting with results observed after percutaneous DHT administration, a phenomenon attributed to greater suppression of testicular steroidogenesis by the intramuscular depot route [1].

Anti-doping testing Androgen detection window Urinary steroid profiling

Primate Pharmacokinetic Head-to-Head: DHT Enanthate Terminal Half-Life ~7 Days vs. Testosterone Enanthate ~4–5 Days

In a direct pharmacokinetic comparison in orchidectomized cynomolgus monkeys, a single intramuscular injection of 32.7 mg dihydrotestosterone enanthate (DHTH) produced a terminal elimination half-life of approximately 7 days, compared to approximately 4–5 days for an equimolar dose (32.8 mg) of testosterone enanthate [1]. Serum DHT levels rose to 800% of baseline within 24 hours after DHTH injection and remained in the supraphysiological range for 3–5 days before a continuous decline to baseline over 4–5 weeks; the area under the curve (AUC) did not differ significantly between the two preparations (2290 ± 340 vs. 2920 ± 485 arbitrary units), indicating comparable total steroid release from each ester [1]. In GnRH agonist-suppressed rhesus monkeys, the half-life estimates were consistent at 7 days for DHTH and 5 days for testosterone enanthate [1].

Non-human primate pharmacokinetics Androgen ester comparison Half-life differentiation

High-Value Research and Industrial Application Scenarios for Dihydrotestosterone Heptanoate (DHTH) Validated by Quantitative Evidence


Translational Research in Persistent Pubertal Gynecomastia

DHTH is the only androgen ester with direct clinical evidence for reducing persistent pubertal gynecomastia, achieving 67–78% breast size reduction in adolescent males with no regrowth over 6–15 months of follow-up [1]. Its non-aromatizable profile ensures that the treatment itself does not elevate estradiol—a critical distinction from testosterone enanthate, which predictably raises estradiol by ~81% [2] and is listed in prescribing information as a potential cause of gynecomastia. Procurement for gynecomastia-related translational or clinical research protocols should explicitly specify DHTH over generic testosterone esters.

Androgen-Specific Pharmacological Probe for Dissecting Androgen Receptor vs. Estrogen Receptor Effects

Because DHTH is a pure AR agonist with zero measurable estrogen receptor binding [3] and its active metabolite DHT cannot undergo aromatization to estradiol, the compound serves as an ideal pharmacological tool for isolating androgen-mediated effects from estrogen-mediated confounds. In experimental paradigms where testosterone enanthate would simultaneously activate AR (directly and via DHT) and ER (via aromatization to estradiol), DHTH restricts pharmacology exclusively to the AR axis. This property is explicitly claimed in the DHTH patent for use as a 'hormonal probe' to determine the adrenal contribution to circulating sex steroids [4].

Long-Interval Dosing in Non-Human Primate Androgen Replacement Models

The direct head-to-head primate PK comparison demonstrates that DHTH provides a terminal half-life of ~7 days versus ~4–5 days for testosterone enanthate [5], enabling 3–4 week dosing intervals that match the sustained 4–6 week androgen elevation window observed in human studies [3]. For researchers designing androgen replacement protocols in macaque models—particularly when studying reproductive function restoration, as validated by Weinbauer et al. showing comparable efficacy of DHTH and TE in restoring ejaculatory response and spermatogenesis markers [5]—DHTH offers a scientifically justified longer-acting alternative.

Reference Standard for Anti-Doping Assay Development and Urinary Steroid Profiling Validation

DHTH administration produces a well-characterized urinary steroid signature: all four WADA-relevant markers (DHT/EpiT, 5α-Adiol/EpiT, LH, and 5β-Adiol/EpiT) exceed discrimination limits within 24 hours and remain detectable for 10–14 days after a 250 mg IM dose, with a unique 5β-Adiol suppression pattern not observed with transdermal DHT [6]. This defined detection window and compound-specific marker profile make DHTH an essential reference compound for anti-doping laboratories validating confirmatory procedures for exogenous DHT detection. Procurement specifications should require batch-specific documentation of purity and identity suitable for GC-MS reference standard use.

Quote Request

Request a Quote for Dihydrotestosterone heptanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.